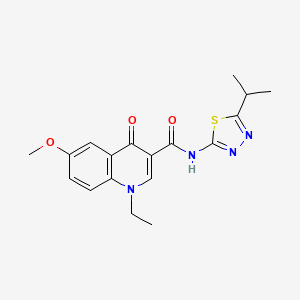
2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as TCN-201, is a synthetic compound that has been studied for its potential therapeutic applications.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to inhibit the growth of breast cancer cells and induce apoptosis in prostate cancer cells. Inflammation research has demonstrated that 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide can reduce inflammation in models of rheumatoid arthritis and colitis. In neurological disorders, 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been studied for its potential to improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease and traumatic brain injury.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation, such as COX-2 and MMP-9. It also appears to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in neurological disorders.
Biochemical and Physiological Effects
2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to inhibit angiogenesis and induce apoptosis in cancer cells. In inflammation research, 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in lab experiments is its versatility in various disease models. 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been studied in cancer, inflammation, and neurological disorders, making it a valuable tool for researchers in these fields. However, one limitation is the lack of clinical data on the safety and efficacy of 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in humans. This makes it difficult to translate preclinical findings to clinical applications.
Future Directions
For 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide research include further exploration of its mechanism of action, safety and efficacy in clinical trials, and potential combination therapies with other drugs. In cancer research, 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide could be further studied in combination with chemotherapy or radiation therapy. In inflammation research, 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide could be studied in combination with other anti-inflammatory drugs. In neurological research, 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide could be studied in combination with drugs that target other neurotransmitter systems.
Synthesis Methods
2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2,4-dibromo-6-chlorophenol with 5,6,7,8-tetrahydro-1-naphthalenamine, followed by acetylation with acetic anhydride. The final product is obtained through purification and recrystallization.
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO2/c19-13-8-9-17(15(20)10-13)23-11-18(22)21-16-7-3-5-12-4-1-2-6-14(12)16/h3,5,7-10H,1-2,4,6,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPYOSWBLDWIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)COC3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1,3-benzothiazol-2-ylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5125985.png)
![2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B5125997.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-[4-(2-pyrimidinyloxy)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5125999.png)
![2-[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5126007.png)
![(3R*,4R*)-1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5126012.png)
![2-({[(4-chlorophenyl)thio]acetyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5126020.png)

![N,N-diethyl-2-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}ethanamine](/img/structure/B5126030.png)

![N-(4-ethylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5126048.png)
![methyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B5126064.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(5-quinolinylmethyl)-4-piperidinol](/img/structure/B5126069.png)

